molecular formula C12H17N5O2S B11832780 2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide CAS No. 86651-19-6

2,4-Diamino-N-(butan-2-yl)quinazoline-6-sulfonamide

Cat. No.: B11832780
CAS No.: 86651-19-6
M. Wt: 295.36 g/mol
InChI Key: HWSRWPYPZTZAMJ-UHFFFAOYSA-N
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Description

2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives are widely recognized for their pharmacological properties, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . This compound, in particular, has shown potential in various scientific research applications, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide typically involves the reaction of anthranilic acid with sec-butylamine and sulfonamide under specific conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality 2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, sulfonic acids, and various substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of 2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit tyrosine kinases, which play a crucial role in signal transduction pathways related to cancer cell growth . The compound’s sulfonamide group also contributes to its antibacterial activity by interfering with folate synthesis in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-N-(sec-butyl)quinazoline-6-sulfonamide is unique due to its combination of the 2,4-diamino groups, sec-butyl group, and sulfonamide group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research .

Properties

CAS No.

86651-19-6

Molecular Formula

C12H17N5O2S

Molecular Weight

295.36 g/mol

IUPAC Name

2,4-diamino-N-butan-2-ylquinazoline-6-sulfonamide

InChI

InChI=1S/C12H17N5O2S/c1-3-7(2)17-20(18,19)8-4-5-10-9(6-8)11(13)16-12(14)15-10/h4-7,17H,3H2,1-2H3,(H4,13,14,15,16)

InChI Key

HWSRWPYPZTZAMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N

Origin of Product

United States

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